molecular formula C6H7ClN2 B165676 4-Chloro-M-phenylenediamine CAS No. 5131-60-2

4-Chloro-M-phenylenediamine

Cat. No. B165676
CAS RN: 5131-60-2
M. Wt: 142.58 g/mol
InChI Key: ZWUBBMDHSZDNTA-UHFFFAOYSA-N
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Description

4-Chloro-M-phenylenediamine is a gray powder or dark purple solid . It is used as a dye intermediate and a rubber-processing agent . Occupational exposure is likely for workers in the dye manufacturing and rubber industries .


Synthesis Analysis

4-Chloro-M-phenylenediamine can be synthesized using m-Nitrobenzaldehyde and p-Chloroaniline . The nitro group in the schiff base is then reduced into an amino group .


Molecular Structure Analysis

The molecular formula of 4-Chloro-M-phenylenediamine is C6H7ClN2 . It is a member of monochlorobenzenes .


Chemical Reactions Analysis

This compound is sensitive to prolonged exposure to light and air . It is insoluble in water . Aryl amines are chemical bases. They neutralize acids to form salts plus water . These acid-base reactions are exothermic .


Physical And Chemical Properties Analysis

4-Chloro-M-phenylenediamine appears as a gray powder or dark purple solid . It is slightly soluble in water, but it is soluble in benzene and very soluble in ethanol and ether .

Scientific Research Applications

1. Analytical Chemistry Applications

4-Chloro-M-phenylenediamine has been utilized in analytical chemistry. For instance, Nakashima and Tǒei (1968) demonstrated its use in the determination of ultramicro amounts of selenium through gas chromatography. This process involves the reaction of 4-Chloro-o-phenylenediamine with selenous acid to form 5-chloropiaselenol, which is then extracted for analysis (Nakashima & Tǒei, 1968). Similarly, Tanaka and Kawashima (1965) explored its use with derivatives of o-Phenylenediamine, including 4-chloro-o-phenylenediamine, for selenium determination (Tanaka & Kawashima, 1965).

2. Phototoxicity and Mutagenic Effects

Research on 4-Chloro-M-phenylenediamine has also focused on its phototoxicity and mutagenic effects. For instance, Wang et al. (2008) investigated its photochemical reaction as a dye precursor and associated mutagenic effects. They found that 4-Chloro-1,2-phenylenediamine is photomutagenic in bacteria when exposed to simulated sunlight (Wang et al., 2008). Mosley-Foreman et al. (2008) studied its phototoxicity in Salmonella typhimurium and human skin keratinocytes, finding that chlorination of phenylenediamines increases their photochemical activity, causing DNA damage and mutation (Mosley-Foreman et al., 2008).

3. Interaction with Therapeutic Proteins

A recent study by Warsi et al. (2022) highlighted the interaction of 4-Chloro-1,2-phenylenediamine with human serum albumin (HSA), demonstrating its role in fibrillar aggregate formation and genotoxic effects. This study sheds light on its potential impact in neurodegenerative disorders due to HSA misfolding and aggregation (Warsi et al., 2022).

4. Other Chemical Reactions and Applications

4-Chloro-M-phenylenediamine is also studied in various other chemical reactions and applications. For example, Krueger (1967) explored its intramolecular hydrogen bonds and orientation of amino groups, contributing to a better understanding of its chemical behavior (Krueger, 1967). Additionally, Verma and Quraishi (2021) discussed its use in anticorrosive applications, particularly in the form of poly(phenylenediamines) for protecting various metals and alloys (Verma & Quraishi, 2021).

Future Directions

Given the potential hazards associated with 4-Chloro-M-phenylenediamine, future research should focus on developing safer alternatives for use in the dye manufacturing and rubber industries . Additionally, more studies are needed to fully understand the health effects of occupational exposure to this compound .

properties

IUPAC Name

4-chlorobenzene-1,3-diamine
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InChI

InChI=1S/C6H7ClN2/c7-5-2-1-4(8)3-6(5)9/h1-3H,8-9H2
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InChI Key

ZWUBBMDHSZDNTA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1N)N)Cl
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Molecular Formula

C6H7ClN2
Record name 4-CHLORO-M-PHENYLENEDIAMINE
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Related CAS

68239-80-5 (sulfate)
Record name 4-Chloro-m-phenylenediamine
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DSSTOX Substance ID

DTXSID0020282
Record name 4-Chloro-1,3-diaminobenzene
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Molecular Weight

142.58 g/mol
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Physical Description

4-chloro-m-phenylenediamine appears as gray powder or dark purple solid. (NTP, 1992), Gray or dark purple solid; [CAMEO] Brown crystalline solid; [MSDSonline]
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOL IN WATER, SOL IN ALCOHOL, INSOL IN PETROLEUM ETHER
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Vapor Pressure

0.00206 [mmHg]
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Mechanism of Action

The substituted- benzenediamines appear to be least active when the amino groups are para to one another, whereas activity increases when the para position is occupied by a nonamino substituent. Activity also tends to increase as the two amino groups become ortho to the substituted group. The degree of activity may be explained by the capacity of N-acetyltransferase to interact with particular amino groups of the substituted-benzenediamines, leading to their detoxification.
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Product Name

4-Chloro-M-phenylenediamine

Color/Form

PLATES OR NEEDLES

CAS RN

5131-60-2
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Melting Point

196 °F (NTP, 1992), 91 °C
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Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-2,4-dinitro-benzene (100 mg, 0.5 mmol) and SnCl2.2H2O (1.12 g, 5 mmol) in ethanol (2.5 mL) was stirred at room temperature overnight. Water was added and then the mixture was basified to pH 7-8 with saturated NaHCO3 solution. The solution was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to yield 4-chloro-benzene-1,3-diamine (D-1) (79 mg, quant.). HPLC ret. time 0.38 min, 10-99% CH3CN, 5 min run; ESI-MS 143.1 m/z (MH+)
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
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Synthesis routes and methods II

Procedure details

40.8 g of 1-chloro-2,4-dinitrobenzene, 2 g of Raney nickel (60%, aqueous), 2.3 g of N,N'-dibutylformamidine acetate and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. The air in the autoclave is then displaced by nitrogen and then by hydrogen. The hydrogenation is carried out at a pressure of 10 bar and a temperature of 60° C. The hydrogenation time is 11/4 hours. 1-Chloro-2,4-diaminobenzene, 97% pure (analysed as 1-Chloro-2,4-acetamidobenzene by liquid chromatography), is obtained in quantitative yield.
Quantity
40.8 g
Type
reactant
Reaction Step One
Name
N,N'-dibutylformamidine acetate
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
120 mL
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Synthesis routes and methods III

Procedure details

3 g of dicyanodiamide, 3 g of acetic acid, 2 g of Raney nickel (60%, aqueous), and 120 ml of methanol are introduced in an autoclave equipped with gas introduction stirrer. Under a hydrogen pressure of 4 bar and a temperature of 25° C., the dicyanodiamide is hydrogenated to the formamidine acetate. 40.8 g of 1-chloro-2,4-dinitrobenzene are then added to the autoclave, and the hydrogenation is carried out at a pressure of 10 bar and a temperature of 60° C. The hydrogenation time is 11/4 hours. 1-Chloro-2,4-diaminobenzene, 98% pure (analysed as 1-Chloro-2,4-acetamidobenzene by liquid chromatography), is obtained in quantitative yield.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
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Quantity
120 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-M-phenylenediamine
Reactant of Route 2
4-Chloro-M-phenylenediamine
Reactant of Route 3
4-Chloro-M-phenylenediamine
Reactant of Route 4
4-Chloro-M-phenylenediamine
Reactant of Route 5
4-Chloro-M-phenylenediamine
Reactant of Route 6
4-Chloro-M-phenylenediamine

Citations

For This Compound
160
Citations
EK Weisburger, ASK Murthy, RW Fleischman… - …, 1980 - academic.oup.com
… 4-Chloro-mphenylenediamine at 0.2 or 0.4% in the diet led to a significant elevation in the incidence of adrenal pheochromocytoma in male rats. At 1 or 2% levels it caused …
Number of citations: 16 academic.oup.com
JM Sontag - Journal of the National Cancer Institute, 1981 - academic.oup.com
… In addition to the tumor types shown in table 3, an increase in adrenal pheochromocytomas was statistically associated with 4-chloro-m-phenylenediamine in male rats treated at the …
Number of citations: 130 academic.oup.com
HA Milman, C Peterson - Environmental Health Perspectives, 1984 - ehp.niehs.nih.gov
… Bioassay of 4-chloro-m-phenylenediamine for possible carcinogenicity. NCI Carcinogenesis Technical Report SeriesNo. 85, DHEW Publication No. …
Number of citations: 34 ehp.niehs.nih.gov
MS Warsi, S Habib, M Talha, S Khan, P Singh… - Frontiers in …, 2022 - frontiersin.org
4-Chloro-1, 2-phenylenediamine (4-Cl-OPD) is a halogenated aromatic diamine used as a precursor in permanent hair color production. Despite its well-documented mutagenic and …
Number of citations: 1 www.frontiersin.org
S Khan, A Ali, Moinuddin, AR Mir, RH Khan… - Journal of …, 2022 - Taylor & Francis
The deleterious impact of toxic constituents of hair dyes over the human health has gained immense attention in the recent past. Their oncogenicity, mutagenicity, role in protein …
Number of citations: 5 www.tandfonline.com
H TANIGUCHI, T YOSHIDA, T KOBAYASHI… - Chemical and …, 1981 - jstage.jst.go.jp
… 3 m-Aminophenol 350 450 3 2,4-Diaminophenol 353 440 10 2,4'Diaminoanisole 353 442 7.6 m-Phenyienediamine 354 450 2 4-Chloro—m-phenylenediamine 353 441 4 . 1 4—Methy1…
Number of citations: 6 www.jstage.jst.go.jp
RP Evarts, CA Brown - Toxicology Letters, 1981 - Elsevier
The effect of the carcinogenic hair dye component 2,4-diaminoanisole (2,4-DAA) on thyroid and pituitary morphology was studied. Heavy pigmentation of the hypertrophied thyroid …
Number of citations: 6 www.sciencedirect.com
MM Boudakian - Journal of Fluorine Chemistry, 1981 - Elsevier
… In contrast, benzene analogs, ie _ m-phenylenediamine and 4-chloro-m-phenylenediamine, … 4-Chloro-m-phenylenediamine (IIIB) and 3-halo-2,6_diaminopyridine (IB; IC) are additional …
Number of citations: 26 www.sciencedirect.com
RL Bronaugh, ER Congdon - Journal of investigative dermatology, 1984 - Elsevier
… The compounds examined were: p-phenylenediamine, o-phenylenediamine, 2-nitro-p-phenylenediamine, 2-amino-4-nitrophenol, 4chloro-m-phenylenediamine, and 4-amino-2-nitro…
Number of citations: 82 www.sciencedirect.com
G Reznik, JM Ward - Food and Cosmetics Toxicology, 1979 - Elsevier
… been reported in mice exposed to two other aromatic amines, 4-chlorom-phenylenediamine … out using 4-NOPD (National Cancer Institute, 1979b) or 4-chloro-mphenylenediamine …
Number of citations: 20 www.sciencedirect.com

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